4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide
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Overview
Description
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Amination: Introduction of an amino group.
Acylation: Formation of the amide bond with N-ethylacetamide.
Methoxylation: Introduction of a methoxy group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions may convert the compound to its reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may act as a catalyst or ligand in various chemical reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound may serve as a lead compound for developing new drugs targeting specific diseases.
Diagnostics: Potential use in diagnostic assays and imaging.
Industry
Agrochemicals: The compound may be used in the formulation of pesticides or herbicides.
Polymers: Potential application in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-2-methoxybenzamide: Lacks the N-ethylacetamido group.
4-Amino-2-methoxybenzamide: Lacks both the bromine and N-ethylacetamido groups.
5-Bromo-2-methoxybenzamide: Lacks the amino and N-ethylacetamido groups.
Uniqueness
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is unique due to the presence of all functional groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C14H20BrN3O3 |
---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
N-[2-[acetyl(ethyl)amino]ethyl]-4-amino-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C14H20BrN3O3/c1-4-18(9(2)19)6-5-17-14(20)10-7-11(15)12(16)8-13(10)21-3/h7-8H,4-6,16H2,1-3H3,(H,17,20) |
InChI Key |
ZLBCBMMEHZDURD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Br)C(=O)C |
Origin of Product |
United States |
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